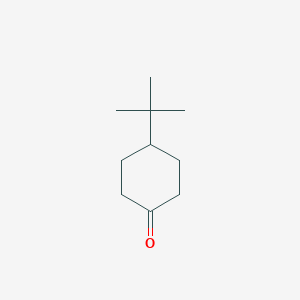
4-叔丁基环己酮
概述
描述
4-Tert-butylcyclohexanone (4-TBC) is an organic compound that is widely used in organic synthesis and has a range of applications in the scientific community. 4-TBC belongs to the family of cyclohexanones, which are characterized by their six-membered rings. 4-TBC is a colorless liquid that is slightly soluble in water and has a boiling point of 119–120 °C. It has a pleasant odor and is used as an intermediate in the synthesis of various compounds. 4-TBC is commonly used as a starting material in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
科学研究应用
香料
4-叔丁基环己酮用作香料 . 它被添加到各种化妆品中以增强其香味。
化妆品行业
除了用作香料外,4-叔丁基环己酮还被用于化妆品行业 . 该行业内的具体应用可能差异很大。
化学研究
4-叔丁基环己酮用于化学研究 . 由于其独特的化学性质,它经常被用于实验。
漂白氧化
4-叔丁基环己酮用于4-叔丁基环己醇的漂白氧化 . 此过程在各种化学反应和工业过程中很重要。
热物理性质数据
4-叔丁基环己酮用于热物理性质数据的研究 . 它的特性经过严格评估,适用于各种温度和压力。
有机化合物研究
4-叔丁基环己酮用于未分类有机化合物的研究 . 它通常在这些类型的研究中用作参考或对照。
作用机制
Target of Action
4-tert-Butylcyclohexanone is primarily used in organic chemistry as a reagent . It doesn’t have a specific biological target, but rather, it interacts with other chemicals in a reaction .
Mode of Action
The compound is often involved in reduction reactions, where it can be converted to a secondary alcohol . This process involves the gain of C–H bonds or cleavage of C–O, C–N, or C–X bonds . The reduction of a carbonyl to a hydroxyl converts an sp2-hybridized carbon to an sp3 center .
Biochemical Pathways
In the context of organic chemistry, 4-tert-Butylcyclohexanone is involved in redox processes, specifically the interconversion of carbon–oxygen single and double bonds . The compound can be reduced to form alcohols, which can then be oxidized to form carbonyl compounds .
Pharmacokinetics
It’s important to note that the compound’s properties, such as its boiling point of 113-116 °c/20 mmhg and melting point of 47-50 °c, can influence its behavior in a reaction .
Result of Action
The reduction of 4-tert-Butylcyclohexanone results in the formation of a new chiral center . If the hydride approaches from either “face” of the carbonyl carbon with equal likelihood, the reduction product of an achiral ketone is a racemic mixture . Stereoselective reductions are possible when using a chiral reactant, reductant, or environment .
Action Environment
The action of 4-tert-Butylcyclohexanone can be influenced by environmental factors such as the presence of other reagents and the conditions of the reaction . For example, sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH or LAH) are commonly used to reduce the compound . The choice of reagent and the conditions of the reaction can significantly impact the outcome .
安全和危害
未来方向
Future research could focus on the biological stereoselective reduction of 4-tert-butylcyclohexanone using different biocatalysts . Another area of interest could be the enantioselective deprotonation of 4-tert-butylcyclohexanone .
Relevant Papers Several papers have been published on 4-Tert-butylcyclohexanone. For instance, a paper titled “Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives” discusses the biotransformation of 4-tert-butylcyclohexanone using ten anthracnose fungi as biocatalysts . Another paper titled “Enantioselective deprotonation of 4-tert-butylcyclohexanone by conformationally constrained chiral lithium amide bases” explores the enantioselective deprotonation of 4-tert-butylcyclohexanone .
生化分析
Biochemical Properties
The biotransformation of 4-tert-Butylcyclohexanone has been conducted using ten anthracnose fungi as biocatalysts . The 4-tert-Butylcyclohexanone was reduced to the corresponding cis- and trans-alcohols . This indicates that 4-tert-Butylcyclohexanone interacts with the enzymes produced by these fungi, leading to its reduction .
Molecular Mechanism
The molecular mechanism of 4-tert-Butylcyclohexanone involves its reduction to cis- and trans-alcohols . This process likely involves binding interactions with enzymes produced by anthracnose fungi, leading to enzyme activation and changes in gene expression .
Temporal Effects in Laboratory Settings
The biotransformation of 4-tert-Butylcyclohexanone was observed over a period of 7 days . This suggests that 4-tert-Butylcyclohexanone is relatively stable and does not degrade rapidly in laboratory settings .
Metabolic Pathways
4-tert-Butylcyclohexanone is involved in the metabolic pathway of reduction to cis- and trans-alcohols . This process likely involves enzymes produced by anthracnose fungi .
属性
IUPAC Name |
4-tert-butylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-10(2,3)8-4-6-9(11)7-5-8/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFKEYKJGVSEIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044394 | |
| Record name | 4-tert-Butylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98-53-3 | |
| Record name | 4-tert-Butylcyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butylcyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butylcyclohexanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73717 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanone, 4-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-tert-Butylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butylcyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-TERT-BUTYLCYCLOHEXANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M45G11K23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

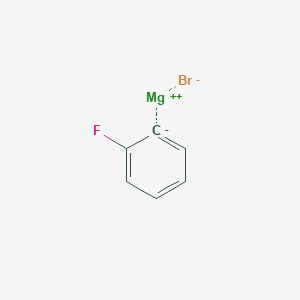
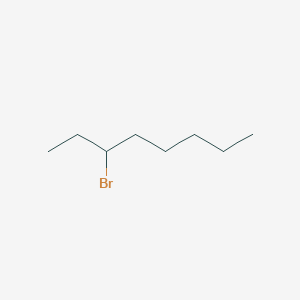
![2-[4-(4-Butylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B146062.png)



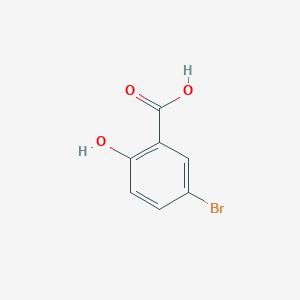
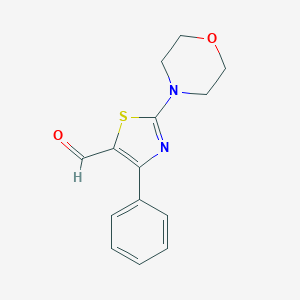

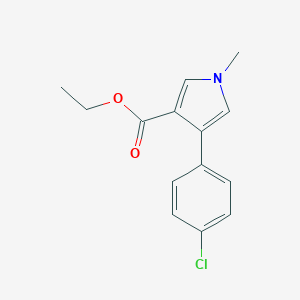
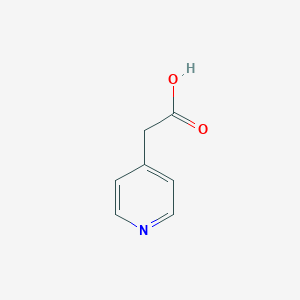
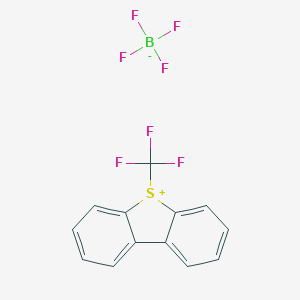
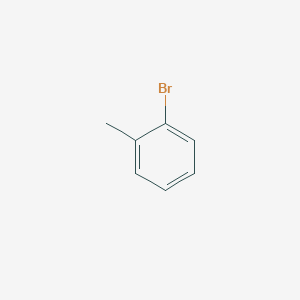
![5-methyl-7-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B146083.png)